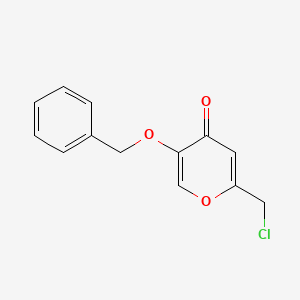

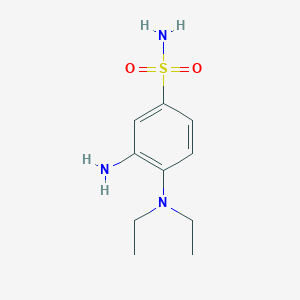

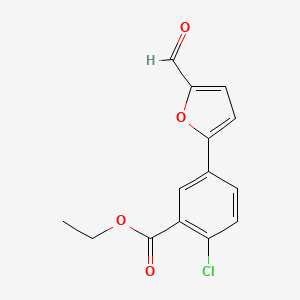

![molecular formula C12H16N2O B1274081 2-[3-(二甲氨基)丙氧基]苯腈 CAS No. 910037-05-7](/img/structure/B1274081.png)

2-[3-(二甲氨基)丙氧基]苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

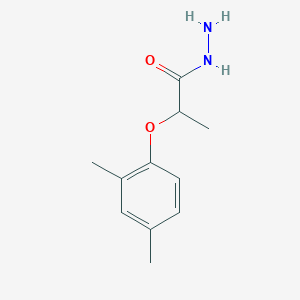

The compound 2-[3-(Dimethylamino)propoxy]benzonitrile is a chemical that is structurally related to various nitrile compounds that have been studied for their interesting chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and behavior by examining similar compounds that have been discussed in the literature.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl acrylonitrile derivative . This suggests that similar condensation methods could potentially be applied to synthesize 2-[3-(Dimethylamino)propoxy]benzonitrile. Additionally, the use of dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane in the synthesis of a benzoxazasilole derivative indicates the versatility of dimethylamino groups in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino groups can be complex, as evidenced by the X-ray diffraction studies of the Z/E isomers of a related acrylonitrile compound . The presence of dimethylamino groups can influence the overall geometry and electronic distribution within the molecule, which is crucial for understanding the behavior of 2-[3-(Dimethylamino)propoxy]benzonitrile.

Chemical Reactions Analysis

The reactivity of nitrile compounds can lead to a variety of chemical reactions. For instance, 1,3-dipolar cycloadditions have been observed with 2-(benzonitrilio)-2-propanide, resulting in the formation of heterocyclic compounds . This indicates that 2-[3-(Dimethylamino)propoxy]benzonitrile may also participate in similar cycloaddition reactions due to its nitrile group.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino-containing compounds can be influenced by their molecular structure. For example, the crystal packing and intermolecular interactions in the Z and E isomers of a dimethylamino phenyl acrylonitrile derivative were found to be significantly different, affecting their stability and density . The fluorescense properties of p-N,N-dimethylamino-benzonitrile have also been studied, showing the influence of the dimethylamino group on the compound's electronic states . These findings suggest that 2-[3-(Dimethylamino)propoxy]benzonitrile may exhibit unique physical and chemical properties that could be explored further.

科学研究应用

药理学

2-[3-(二甲氨基)丙氧基]苯腈: 由于其化学结构表明它可能与各种生物靶标相互作用,因此在药理学领域具有潜在的应用。 重要的是要注意,安全数据表表明该化合物有危险,在实验室环境中应谨慎处理 。它在药理学中的作用可能涉及开发新的治疗剂,它可以作为合成针对各种疾病的药物的前体或中间体。

材料科学

在材料科学中,2-[3-(二甲氨基)丙氧基]苯腈 可用于合成新型材料。它的分子结构可能有利于制造具有特定性质的聚合物,例如提高耐用性或导电性。 材料科学研究人员可能会探索将其纳入纳米材料或作为改性剂以改变材料的表面特性 .

化学合成

该化合物是化学合成中的重要试剂。它可以作为复杂有机分子的构建单元。 它在稀有和独特化学品集合中的存在表明它在早期发现研究中的实用性,它可能用于合成具有潜在应用于化学各个领域的新的化合物 .

生物化学

在生物化学中,2-[3-(二甲氨基)丙氧基]苯腈 可用于研究酶催化反应,它可以作为抑制剂或底物类似物。 它与酶或其他蛋白质的相互作用可以提供对生物过程机制的见解,并有助于设计仿生化合物 .

分析化学

分析化学家可能会发现2-[3-(二甲氨基)丙氧基]苯腈 在色谱、光谱或其他分析技术中用作标准品或试剂很有用。 它可以用来校准仪器或作为开发新的分析方法的组成部分 .

环境科学

2-[3-(二甲氨基)丙氧基]苯腈 在环境科学中的作用可能包括将其作为污染物或环境过程的降解产物进行研究。 了解它在生态系统中的行为、毒性和分解情况对于评估环境风险和制定修复策略至关重要 .

作用机制

安全和危害

“2-[3-(Dimethylamino)propoxy]benzonitrile” is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including the use of personal protective equipment .

未来方向

属性

IUPAC Name |

2-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLARMCZZWFRCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388152 |

Source

|

| Record name | 2-[3-(dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910037-05-7 |

Source

|

| Record name | 2-[3-(dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

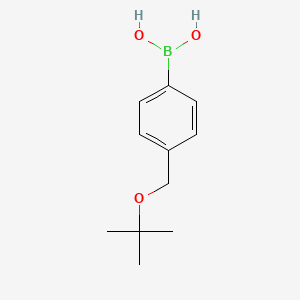

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)